molecular formula C17H13N3O7 B7882968 ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate

ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate

Cat. No.: B7882968
M. Wt: 371.3 g/mol
InChI Key: ARGIPZKQJGFSGQ-UKTHLTGXSA-N
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Description

Ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate is a complex organic compound that features a nitrofuran moiety, a pyrazolidinone ring, and a benzoate ester. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.

    Synthesis of the pyrazolidinone ring: This step may involve the condensation of hydrazine derivatives with diketones.

    Coupling reactions: The nitrofuran and pyrazolidinone intermediates are then coupled under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the ethyl benzoate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.

    Reduction: The nitro group can be reduced to an amine, which may alter the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound in drug development for treating infections or inflammatory diseases.

    Industry: Possible applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate often involves interaction with biological macromolecules such as proteins or nucleic acids. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The pyrazolidinone ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic.

    Pyrazolidine derivatives: Compounds with similar ring structures used in various pharmaceutical applications.

    Benzoate esters: Commonly found in many biologically active molecules.

Uniqueness

Ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-[(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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